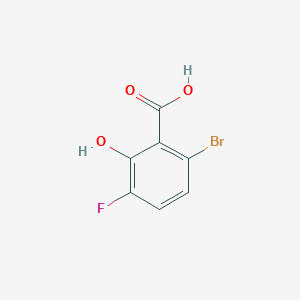

6-Bromo-3-fluoro-2-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

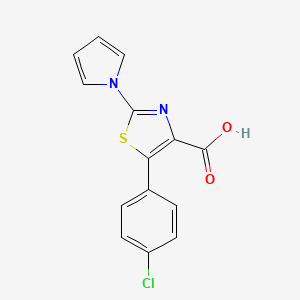

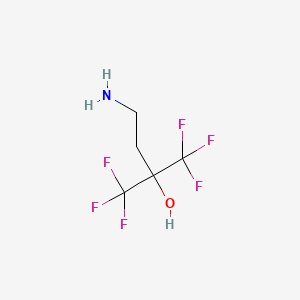

“6-Bromo-3-fluoro-2-hydroxybenzoic acid” is a compound with the molecular formula C7H4BrFO3 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The molecular structure of “6-Bromo-3-fluoro-2-hydroxybenzoic acid” includes a benzene ring substituted with bromo, fluoro, and hydroxy groups, as well as a carboxylic acid group . The InChI code for this compound is 1S/C7H4BrFO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12) .Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-3-fluoro-2-hydroxybenzoic acid” is 235.01 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass are 233.93278 g/mol .Applications De Recherche Scientifique

Organic Synthesis and Chemical Characterization

The synthesis techniques for halogenated benzoic acids have been refined to offer higher yields and purities, making them suitable for industrial-scale production. For example, a method for synthesizing 3-Bromo-2-fluorobenzoic acid achieves a purity of 99.202% using bromination, hydrolysis, diazotization, and deamination under optimized conditions (Zhou Peng-peng, 2013).

Studies on the structural opportunities provided by substituting halogen atoms in benzoic acid derivatives have led to the development of novel compounds with potential applications in drug discovery and material science. The regioflexible substitution of 1,3‐Difluorobenzene into various benzoic acids demonstrates the versatility of modern organometallic methods in creating a range of functionalized aromatic compounds (M. Schlosser & C. Heiss, 2003).

Material Science and Photophysics

- Axial substitution in subphthalocyanines with hydroxybenzoic acids has been shown to enhance the photophysical properties of these compounds, suggesting their utility in organic photovoltaics and supercapacitors. The introduction of m‐hydroxybenzoic acid into the axial position of bromo‐subphthalocyanine significantly increases fluorescence quantum efficiency, demonstrating the potential of these compounds in optoelectronic applications (Zhuo-Huan Li et al., 2020).

Environmental Studies

- The photodegradation of parabens, which are esters of p-hydroxybenzoic acid used as preservatives, has been studied under various conditions. These studies are vital for understanding how to remove these compounds from wastewater effectively. Photodegradation in the presence of ultraviolet C lamps and hydrogen peroxide has proven to be an efficient method for degrading hazardous water contaminants, including various paraben compounds (M. Gmurek et al., 2015).

Propriétés

IUPAC Name |

6-bromo-3-fluoro-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,10H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIPIAHUIGDGRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-fluoro-2-hydroxybenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)

![1-[(Tert-butoxy)carbonyl]-octahydro-1h-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)

![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)